molecular formula C9H14N2 B1603533 4-(3-Aminopropyl)aniline CAS No. 61798-01-4

4-(3-Aminopropyl)aniline

Cat. No.: B1603533
CAS No.: 61798-01-4
M. Wt: 150.22 g/mol
InChI Key: OMNVECQLILUEFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing 4-(3-Aminopropyl)aniline:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s flammability and potential to cause skin irritation .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Aminopropyl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminopropyl)aniline is unique due to its additional propyl chain, which imparts different chemical properties and reactivity compared to simpler aniline derivatives. This structural difference allows it to participate in a wider range of chemical reactions and applications .

Properties

IUPAC Name

4-(3-aminopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNVECQLILUEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616577
Record name 4-(3-Aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61798-01-4
Record name 4-(3-Aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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